molecular formula C16H15N3O B5543555 3-Amino-1-oxo-2-phenyl-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile

3-Amino-1-oxo-2-phenyl-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile

Cat. No.: B5543555
M. Wt: 265.31 g/mol
InChI Key: QUMKJWORKPMMHD-UHFFFAOYSA-N
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Description

3-Amino-1-oxo-2-phenyl-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

The synthesis of 3-Amino-1-oxo-2-phenyl-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-benzoyl-1-(morpholin-4-yl)-1-cyanohexene with cyanoacetanilides, followed by further reactions to yield the desired compound . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the isoquinoline ring system.

Chemical Reactions Analysis

3-Amino-1-oxo-2-phenyl-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as Jones reagent, which typically involves chromium trioxide in aqueous sulfuric acid.

    Reduction: Reduction reactions can be carried out using hydrogenation methods with catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring systems.

Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Amino-1-oxo-2-phenyl-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-oxo-2-phenyl-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-Amino-1-oxo-2-phenyl-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile can be compared with other isoquinoline derivatives, such as:

    3-Oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile: Similar in structure but lacks the amino group.

    3-Thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide: Contains a thioxo group instead of an oxo group.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

3-amino-1-oxo-2-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c17-10-14-12-8-4-5-9-13(12)16(20)19(15(14)18)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMKJWORKPMMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(N(C2=O)C3=CC=CC=C3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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